molecular formula C16H15ClO2S B14361772 Methyl {[(4-chlorophenyl)(phenyl)methyl]sulfanyl}acetate CAS No. 90212-86-5

Methyl {[(4-chlorophenyl)(phenyl)methyl]sulfanyl}acetate

Katalognummer: B14361772
CAS-Nummer: 90212-86-5
Molekulargewicht: 306.8 g/mol
InChI-Schlüssel: WMFIWTHLDOBVEB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl {[(4-chlorophenyl)(phenyl)methyl]sulfanyl}acetate is an organic compound with a complex structure that includes a sulfanyl group attached to an acetate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl {[(4-chlorophenyl)(phenyl)methyl]sulfanyl}acetate typically involves the reaction of 4-chlorobenzyl chloride with thiophenol to form the intermediate 4-chlorophenyl(phenyl)methyl sulfide. This intermediate is then reacted with methyl chloroacetate in the presence of a base such as sodium hydride to yield the final product. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl {[(4-chlorophenyl)(phenyl)methyl]sulfanyl}acetate undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted esters or amides.

Wissenschaftliche Forschungsanwendungen

Methyl {[(4-chlorophenyl)(phenyl)methyl]sulfanyl}acetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Methyl {[(4-chlorophenyl)(phenyl)methyl]sulfanyl}acetate involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The compound’s effects on cellular pathways and molecular targets are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl 2-(4-chlorophenyl)acetate: A related compound with similar structural features but lacking the sulfanyl group.

    Phenylmethyl sulfide: Shares the sulfanyl group but has a simpler structure.

Uniqueness

Methyl {[(4-chlorophenyl)(phenyl)methyl]sulfanyl}acetate is unique due to the combination of the sulfanyl and acetate groups, which confer distinct chemical reactivity and potential biological activities. Its ability to undergo various chemical transformations makes it a versatile compound in research and industrial applications.

Eigenschaften

CAS-Nummer

90212-86-5

Molekularformel

C16H15ClO2S

Molekulargewicht

306.8 g/mol

IUPAC-Name

methyl 2-[(4-chlorophenyl)-phenylmethyl]sulfanylacetate

InChI

InChI=1S/C16H15ClO2S/c1-19-15(18)11-20-16(12-5-3-2-4-6-12)13-7-9-14(17)10-8-13/h2-10,16H,11H2,1H3

InChI-Schlüssel

WMFIWTHLDOBVEB-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)CSC(C1=CC=CC=C1)C2=CC=C(C=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.